Cox-2-IN-32

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

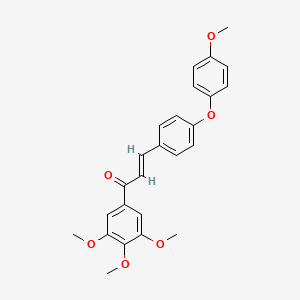

Structure

3D Structure

Properties

Molecular Formula |

C25H24O6 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(E)-3-[4-(4-methoxyphenoxy)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C25H24O6/c1-27-19-10-12-21(13-11-19)31-20-8-5-17(6-9-20)7-14-22(26)18-15-23(28-2)25(30-4)24(16-18)29-3/h5-16H,1-4H3/b14-7+ |

InChI Key |

ZSGDFXHJSQWXGH-VGOFMYFVSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of Cox-2-IN-32

This technical guide provides a detailed overview of the mechanism of action of this compound, a potent anti-inflammatory agent. The information presented herein is intended for a scientific audience and encompasses quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

1. Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key mediators of the inflammatory process include nitric oxide (NO) and prostaglandins, which are produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of both iNOS and COX-2 is regulated by the transcription factor nuclear factor-kappa B (NF-κB). Consequently, inhibition of these pathways is a major strategy in the development of anti-inflammatory therapeutics.

This compound (also referred to as Compound 2f) is a chalcone derivative that has demonstrated significant anti-inflammatory properties. This document elucidates the molecular mechanisms underlying the therapeutic potential of this compound.

2. Core Mechanism of Action

This compound exerts its anti-inflammatory effects through a dual mechanism:

-

Direct Inhibition of Inflammatory Enzymes: The compound directly inhibits the activity of both iNOS and COX-2, leading to a reduction in the production of key inflammatory mediators.

-

Modulation of the NF-κB Signaling Pathway: this compound has been shown to decrease the expression of NF-κB, a pivotal transcription factor that governs the expression of pro-inflammatory genes, including iNOS and COX-2.[1][2] This suggests an upstream regulatory role for the compound. The reduction in NF-κB expression is associated with a decrease in the phosphorylation of its inhibitory subunit, IκB.[1]

3. Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data available for the compound.

| Parameter | Assay System | Value | Reference |

| IC50 (NO Production) | LPS-induced RAW264.7 macrophages | 11.2 μM | [1][2] |

4. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

4.1. Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

4.2. Nitric Oxide (NO) Production Assay

This assay quantifies the amount of nitric oxide produced by RAW264.7 cells, a key indicator of iNOS activity.

-

Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Procedure:

-

After the 24-hour incubation period with this compound and LPS, 100 µL of the cell culture supernatant is collected.

-

The supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite.

-

4.3. Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

Western blotting is employed to determine the effect of this compound on the expression levels of key inflammatory proteins.

-

Cell Lysis:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

The cell lysate is centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatant containing the total protein is collected.

-

-

Protein Quantification: The total protein concentration in the lysate is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, NF-κB p65, phosphorylated IκBα, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

5. Visualizations

5.1. Signaling Pathway of this compound Action

Caption: Proposed mechanism of action for this compound.

5.2. Experimental Workflow

Caption: Workflow for evaluating this compound's anti-inflammatory activity.

References

The Discovery and Synthesis of Cox-2-IN-32: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Cox-2-IN-32, also identified as compound 2f in the primary literature, is a novel chalcone derivative that has demonstrated significant anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its mechanism of action as a dual inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of new anti-inflammatory agents.

Discovery and Rationale

This compound was developed as part of a research initiative to synthesize and evaluate a series of methoxyphenyl- and coumarin-based chalcone derivatives for their anti-inflammatory potential.[1][2] The rationale for the design of these compounds was based on the established role of the chalcone scaffold as a pharmacophore in numerous biologically active molecules, including those with anti-inflammatory effects. The primary goal was to identify compounds that could effectively suppress key inflammatory mediators, such as nitric oxide (NO) and prostaglandins, through the inhibition of iNOS and COX-2.

Synthesis of this compound

The synthesis of this compound, chemically named (E)-1-(4-methoxyphenyl)-3-(4-(methylsulfonyl)phenyl)prop-2-en-1-one, is achieved through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of an appropriate acetophenone with a substituted benzaldehyde.

While the specific reaction conditions for the synthesis of this compound are detailed in the primary research article, a general synthetic protocol for chalcone formation is as follows:

General Synthetic Protocol:

-

Reactant Preparation: Equimolar amounts of 4-methoxyacetophenone and 4-(methylsulfonyl)benzaldehyde are dissolved in a suitable solvent, such as ethanol or methanol.

-

Base Catalysis: A catalytic amount of a strong base, typically sodium hydroxide or potassium hydroxide, is added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature for a specified period, often several hours, until the reaction is complete. Progress can be monitored by thin-layer chromatography.

-

Precipitation and Isolation: The reaction mixture is then poured into cold water or a dilute acid solution to precipitate the chalcone product.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure (E)-1-(4-methoxyphenyl)-3-(4-(methylsulfonyl)phenyl)prop-2-en-1-one.

Biological Evaluation and Mechanism of Action

This compound has been shown to exert its anti-inflammatory effects by targeting key components of the inflammatory cascade. Specifically, it acts as an inhibitor of both iNOS and COX-2, leading to a reduction in the production of nitric oxide and prostaglandins, respectively. Furthermore, its mechanism of action involves the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3]

Quantitative Data

The primary reported quantitative measure of this compound's anti-inflammatory activity is its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

| Compound | Assay | Cell Line | IC50 (μM) |

| This compound (Compound 2f) | Nitric Oxide Production Inhibition | RAW264.7 | 11.2[1][3] |

Note: Specific IC50 values for the direct inhibition of COX-1 and COX-2 enzymes by this compound are not publicly available in the referenced abstracts. The selectivity of this compound for COX-2 over COX-1 would be a critical factor in its potential as a therapeutic agent, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Experimental Protocols

The following are generalized protocols for the key experiments used to evaluate the biological activity of this compound. The specific details and conditions may vary from those used in the primary research.

Nitric Oxide Production Assay

This assay measures the amount of nitrite, a stable metabolite of nitric oxide, in cell culture supernatants using the Griess reagent.

-

Cell Culture: RAW264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.

-

Griess Reaction: A sample of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Quantification: The absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader. The concentration of nitrite is determined by comparison to a standard curve of sodium nitrite.

COX-2 Inhibition Assay (General Protocol)

This type of assay is used to determine the direct inhibitory effect of a compound on the activity of the COX-2 enzyme.

-

Enzyme and Substrate Preparation: Recombinant COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in an appropriate solution.

-

Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of this compound.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Product Detection: The product of the reaction, typically prostaglandin E2 (PGE2), is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of COX-2 activity (IC50) is calculated from a dose-response curve. A similar assay using the COX-1 isozyme would be performed to determine selectivity.

Western Blot Analysis for NF-κB, iNOS, and COX-2

Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.

-

Cell Lysis: RAW264.7 cells, treated as described for the nitric oxide assay, are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for NF-κB, iNOS, and COX-2, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein levels.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Inhibition

Caption: Proposed mechanism of action for this compound.

General Experimental Workflow

Caption: General workflow for synthesis and biological evaluation.

Conclusion

This compound is a promising anti-inflammatory agent that demonstrates inhibitory activity against iNOS and COX-2, key enzymes in the inflammatory pathway. Its mechanism of action, involving the suppression of nitric oxide production and the downregulation of the NF-κB signaling pathway, highlights its potential for further investigation and development. Future studies should focus on determining its in vivo efficacy, safety profile, and its specific selectivity for COX-2 over COX-1 to fully assess its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of anti-inflammatory drug discovery.

References

Technical Guide: The Function and Mechanism of Cox-2-IN-32

For distribution to researchers, scientists, and drug development professionals.

Executive Summary

Cox-2-IN-32 is a dual inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Its primary function is to exert anti-inflammatory effects by downregulating key mediators in the inflammatory cascade. Mechanistically, this compound has been shown to decrease the expression of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This inhibition leads to a subsequent reduction in the production of nitric oxide (NO) and prostaglandins, both of which are critical drivers of inflammation, pain, and fever. This document provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways.

Mechanism of Action

This compound functions as an anti-inflammatory agent through the dual inhibition of iNOS and COX-2.[1] The inflammatory response, particularly in macrophages, is often initiated by stimuli such as lipopolysaccharide (LPS). This triggers a signaling cascade that leads to the activation of NF-κB. Activated NF-κB translocates to the nucleus and induces the transcription of multiple pro-inflammatory genes, including those encoding iNOS and COX-2.

-

iNOS Inhibition: By inhibiting iNOS, this compound blocks the excessive production of nitric oxide (NO), a potent inflammatory mediator.

-

COX-2 Inhibition: Inhibition of COX-2 prevents the conversion of arachidonic acid into prostaglandins (PGs), which are central to the development of inflammation, pain, and fever.[2]

-

NF-κB Downregulation: A key aspect of this compound's function is its ability to decrease the expression of NF-κB.[1] This upstream regulation suggests that this compound can broadly suppress the inflammatory response by targeting a critical control point.

The combined effect of inhibiting these pathways makes this compound a molecule of interest for the study of inflammatory processes.

Quantitative Data

The primary reported quantitative measure of this compound's activity is its ability to inhibit nitric oxide production in an in vitro cellular model of inflammation.

| Parameter | Cell Line | Stimulus | Value (IC50) | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 11.2 μM | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway and Experimental Workflow

Inflammatory Signaling Pathway Inhibition by this compound

The following diagram illustrates the key points of intervention for this compound within the LPS-induced inflammatory pathway in macrophages.

Caption: LPS-induced inflammatory pathway and points of inhibition by this compound.

Experimental Workflow: In Vitro Anti-Inflammatory Assay

The diagram below outlines a typical workflow for assessing the anti-inflammatory activity of a compound like this compound using a macrophage cell line.

Caption: A standard experimental workflow for evaluating this compound's activity.

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay in LPS-Induced RAW264.7 Macrophages

This protocol is used to determine the IC50 value for the inhibition of NO production.

5.1.1 Materials:

-

RAW264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) for standard curve

-

96-well flat-bottom plates

5.1.2 Procedure:

-

Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and untreated controls. Incubate for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the untreated control wells).

-

Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.[3]

-

Nitrite Measurement:

-

Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

-

Transfer 50 µL of supernatant from each well of the cell plate to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Griess Reagent Part B.

-

Incubate at room temperature for 10 minutes, protected from light.[3]

-

Measure the absorbance at 540-550 nm using a microplate reader.[1][3]

-

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO production inhibition relative to the LPS-stimulated vehicle control. Plot the percent inhibition against the log concentration of this compound to calculate the IC50 value. A parallel MTT or similar cell viability assay should be performed to ensure the observed inhibition is not due to cytotoxicity.[3]

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a cell-free enzymatic assay to directly measure the inhibitory effect on recombinant COX-2.

5.2.1 Materials:

-

Fluorometric COX-2 Inhibitor Screening Kit (e.g., from Assay Genie, Abcam, or similar)[4][5]

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

96-well white opaque plate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

5.2.2 Procedure:

-

Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This typically involves diluting buffers, cofactors, and the enzyme.[5]

-

Reaction Setup: In a 96-well plate, add the following to designated wells:

-

Enzyme Control: Assay Buffer, COX-2 Enzyme, and vehicle (DMSO).

-

Inhibitor Wells: Assay Buffer, COX-2 Enzyme, and diluted this compound.

-

Inhibitor Control (Optional): Assay Buffer, COX-2 Enzyme, and a known COX-2 inhibitor (e.g., Celecoxib).[4]

-

-

Pre-incubation: Add the COX Probe and Cofactor to all wells. Mix and pre-incubate the plate at 25°C or 37°C (as per kit instructions) for 5-10 minutes to allow the inhibitor to bind to the enzyme.[6]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the Arachidonic Acid substrate to all wells simultaneously, preferably using a multi-channel pipette.[4]

-

Measurement: Immediately measure the fluorescence in kinetic mode at Ex/Em = 535/587 nm for 5-10 minutes at 25°C.[5]

-

Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well. Determine the percent inhibition for each concentration of this compound relative to the enzyme control. Calculate the IC50 value.

NF-κB Expression Analysis by Western Blot

This protocol is used to assess if this compound decreases the expression or activation of NF-κB.

5.3.1 Materials:

-

RAW264.7 cells and culture reagents

-

LPS, this compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-total p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

5.3.2 Procedure:

-

Cell Treatment: Culture and treat RAW264.7 cells with this compound and/or LPS for the desired time points (e.g., 30 min for phosphorylation events, longer for total protein expression changes).

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing inhibitors. Scrape cells, collect lysate, and centrifuge to pellet cell debris.[7]

-

Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

-

Wash the membrane multiple times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensity using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin) to compare expression levels across different conditions.[8]

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. abcam.com [abcam.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. LabXchange [labxchange.org]

The Dual Inhibition of iNOS and COX-2 by Cox-2-IN-32: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of inflammatory and proliferative diseases, the simultaneous targeting of multiple pathological pathways represents a promising therapeutic strategy. Cox-2-IN-32, also identified as compound 2f, has emerged as a significant small molecule inhibitor with a dual mechanism of action, targeting both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Both iNOS and COX-2 are key enzymes upregulated during inflammation and in various cancers, contributing to the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, respectively. The overexpression of these enzymes is often orchestrated by the transcription factor nuclear factor-kappa B (NF-κB). By concurrently inhibiting iNOS and COX-2, this compound offers a multifaceted approach to mitigating inflammation and potentially treating associated pathologies. This technical guide provides an in-depth analysis of this compound, including its inhibitory profile, the experimental methodologies for its characterization, and the underlying signaling pathways it modulates.

Quantitative Inhibitory Profile

This compound has been evaluated for its inhibitory potency against both iNOS and COX-2. The following table summarizes the available quantitative data.

| Target | Parameter | Cell Line | Stimulus | Value | Reference |

| iNOS | IC50 (NO Production) | RAW264.7 Macrophages | LPS | 11.2 μM | [1] |

| COX-2 | Inhibition | - | - | Confirmed, specific IC50 not available in abstract | [1] |

Note: While the primary research confirms the inhibitory activity of this compound against the COX-2 enzyme, the specific IC50 value is not detailed in the publicly available abstract.[1]

Mechanism of Action: A Dual Approach to Inflammation Control

This compound exerts its anti-inflammatory effects by downregulating the expression of NF-κB, a pivotal transcription factor that governs the expression of both iNOS and COX-2.[1] In an inflammatory state, stimuli such as lipopolysaccharide (LPS) activate signaling cascades that lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and subsequent degradation. This process liberates NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including those for iNOS and COX-2, initiating their transcription. By inhibiting this pathway, this compound effectively suppresses the production of both nitric oxide and prostaglandins.

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound dual inhibition of iNOS and COX-2 via NF-κB.

Experimental Protocols

The characterization of this compound involves standard in vitro assays to determine its inhibitory effects on iNOS and COX-2.

iNOS Inhibition Assay (Nitric Oxide Production)

This assay quantifies the inhibition of iNOS activity by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Cell Culture: RAW264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The cells are incubated for a prolonged period (e.g., 24 hours) to allow for the expression of iNOS and production of NO.

-

Nitrite Quantification: The concentration of nitrite in the culture supernatant is determined using the Griess reagent.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of NO inhibition against the log concentration of this compound.

Experimental Workflow for iNOS Inhibition Assay

Caption: Workflow for determining the iNOS inhibitory activity of this compound.

COX-2 Inhibition Assay

The inhibitory effect on COX-2 is typically determined using either an enzymatic assay with purified recombinant enzyme or a cell-based assay.

-

Enzyme/Cell Preparation: Purified human recombinant COX-2 enzyme or a suitable cell line (e.g., LPS-stimulated macrophages) is prepared.

-

Inhibitor Incubation: The enzyme or cells are incubated with varying concentrations of this compound.

-

Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

Prostaglandin Measurement: The production of a specific prostaglandin, such as prostaglandin E2 (PGE2), is quantified using methods like enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value is determined by plotting the percentage of PGE2 inhibition against the log concentration of this compound.

Conclusion

This compound represents a compelling lead compound for the development of novel anti-inflammatory and potentially anti-cancer therapeutics. Its ability to dually inhibit iNOS and COX-2 through the modulation of the NF-κB signaling pathway provides a robust mechanism for controlling key inflammatory mediators. Further investigation, including the determination of its precise COX-2 inhibitory potency and in vivo efficacy and safety profiling, will be crucial in advancing this compound towards clinical applications. The experimental frameworks outlined in this guide provide a basis for the continued evaluation and characterization of this compound and other dual-acting inhibitors.

References

An In-depth Technical Guide on Cox-2-IN-32 and the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cox-2-IN-32, also identified as compound 2f in the primary literature, is a potent anti-inflammatory agent that functions as an inhibitor of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. The information presented herein is synthesized from the primary scientific literature and is intended to serve as a detailed resource for researchers and professionals in the fields of inflammation, immunology, and drug development. This document includes quantitative data on the inhibitory effects of this compound, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and the NF-κB Pathway

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of a wide array of pro-inflammatory genes, including those encoding for iNOS and COX-2. Consequently, the NF-κB pathway is a prime target for the development of novel anti-inflammatory therapeutics.

This compound is a methoxyphenyl-based chalcone derivative that has demonstrated significant anti-inflammatory properties.[1] Its dual inhibition of iNOS and COX-2, coupled with its ability to suppress the NF-κB pathway, makes it a compound of considerable interest for further investigation and potential therapeutic development.

Quantitative Data: The Inhibitory Profile of this compound

The anti-inflammatory activity of this compound has been quantified in studies utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard in vitro model for inflammation research.

| Parameter | Value | Cell Line | Stimulation | Reference |

| IC50 for Nitric Oxide (NO) Production | 11.2 µM | RAW264.7 Macrophages | LPS | [1] |

Mechanism of Action: Downregulation of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects in large part by suppressing the NF-κB signaling cascade. This is achieved through the inhibition of key upstream and downstream components of the pathway.

Inhibition of IKKβ and IκBα Phosphorylation

The primary mechanism by which this compound is proposed to inhibit the NF-κB pathway is through the targeting of IκB kinase β (IKKβ).[1][2] In the canonical NF-κB pathway, IKKβ is a critical kinase that phosphorylates the inhibitory protein IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, which then releases the NF-κB p65/p50 heterodimer to translocate to the nucleus.

Studies have shown that this compound decreases the levels of phosphorylated IκBα in LPS-stimulated macrophages.[1][2] This indicates that this compound interferes with the activity of an upstream kinase, with molecular docking studies pointing towards IKKβ as a likely target.[1][2] By preventing the phosphorylation and subsequent degradation of IκBα, this compound effectively sequesters the NF-κB complex in the cytoplasm.

Decreased Expression of NF-κB

In addition to inhibiting the activation of the NF-κB pathway, this compound has also been observed to decrease the overall expression of NF-κB in LPS-stimulated macrophages.[1] This suggests a multi-faceted mechanism of action where the compound not only prevents the nuclear translocation of existing NF-κB but may also reduce the total cellular pool of this transcription factor.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: NF-κB Signaling Pathway and the inhibitory action of this compound.

Caption: A generalized workflow for Western blot analysis of NF-κB pathway proteins.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on the NF-κB pathway. These protocols are based on standard procedures used in the field.

Cell Culture and Treatment of RAW264.7 Macrophages

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: For experiments, cells are typically seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound (solubilized in a suitable solvent like DMSO) or vehicle control for a specified period (e.g., 1 hour).

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time to induce an inflammatory response.

Western Blot Analysis for NF-κB and Phosphorylated IκBα

-

Cell Lysis: After treatment and stimulation, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., rabbit anti-NF-κB p65, rabbit anti-phospho-IκBα, and a loading control like mouse anti-β-actin), diluted in the blocking buffer.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP or goat anti-mouse IgG-HRP) for 1-2 hours at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection: After the treatment and stimulation period, the cell culture supernatant is collected.

-

Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: An equal volume of the culture supernatant is mixed with the Griess reagent in a 96-well plate.

-

Incubation: The plate is incubated at room temperature for 10-15 minutes.

-

Measurement: The absorbance at 540 nm is measured using a microplate reader.

-

Quantification: The concentration of nitrite (a stable product of NO) in the samples is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.

Conclusion

This compound is a promising anti-inflammatory compound that effectively inhibits iNOS and COX-2. Its mechanism of action is significantly linked to the downregulation of the NF-κB signaling pathway, primarily through the inhibition of IKKβ-mediated IκBα phosphorylation. This comprehensive technical guide provides the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of this compound and similar compounds targeting the NF-κB pathway.

References

In-Depth Technical Guide to Cox-2-IN-32: A Dual Inhibitor of iNOS and COX-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cox-2-IN-32, also identified as compound 2f in the primary literature, is a synthetic chalcone derivative that has demonstrated significant anti-inflammatory properties. It functions as a dual inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. Furthermore, this compound has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols for its characterization.

Molecular Structure and Physicochemical Properties

This compound is a methoxyphenyl- and coumarin-based chalcone derivative. Its chemical structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

| Synonyms | Compound 2f |

| CAS Number | 2725863-08-9[1] |

| Molecular Formula | C₁₉H₂₀O₅ |

| Molecular Weight | 328.36 g/mol |

| SMILES | COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC |

| Melting Point | 131.1 - 132.5 °C |

| Appearance | Pale yellow solid |

Biological Activity

This compound exhibits potent anti-inflammatory effects through the dual inhibition of iNOS and COX-2, and the downregulation of the NF-κB signaling pathway.

| Target | Assay | IC₅₀ | Reference |

| iNOS | Nitric Oxide Production in LPS-induced RAW264.7 Macrophages | 11.2 μM | [1][2] |

| COX-2 | Enzyme Inhibition Assay | Data not publicly available in detail | [2] |

| NF-κB | Downregulation of expression in LPS-stimulated macrophages | Qualitative | [2] |

Signaling Pathway

This compound exerts its anti-inflammatory effects by interfering with the NF-κB signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS and COX-2. This compound has been shown to decrease the expression of NF-κB, thereby attenuating this inflammatory cascade.[2]

References

In-Depth Technical Guide: Cox-2-IN-32 (CAS 2725863-08-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cox-2-IN-32, also identified as compound 2f in scientific literature, is a methoxyphenyl-based chalcone derivative with the CAS number 2725863-08-9. It has emerged as a noteworthy anti-inflammatory agent due to its dual inhibitory action against inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activity, mechanism of action, and detailed experimental protocols for its synthesis and evaluation.

Chemical and Physical Properties

While specific experimental data on the physicochemical properties of this compound are not extensively available, general properties of chalcones and data from closely related methoxyphenyl chalcones provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Chalcones

| Property | Value for this compound | General Information for Methoxyphenyl Chalcones |

| CAS Number | 2725863-08-9 | N/A |

| Molecular Formula | C₂₅H₂₄O₆ | Varies |

| Molecular Weight | 420.45 g/mol | Varies |

| Appearance | Likely a crystalline solid, with color ranging from yellow to orange-brown.[2] | Generally crystalline solids with colors ranging from yellow to orange.[2] |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. | Soluble in organic solvents; solubility in aqueous solutions is generally low but can be influenced by pH.[2] |

| Melting Point | Not reported. | Varies depending on substitution patterns. For example, (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has a melting point of 359 K (86°C).[3] |

| pKa | Not reported. | The presence of hydroxyl and methoxy groups will influence the acidity and basicity. |

| LogP | Not reported. | Generally lipophilic, with LogP values influenced by the number and position of polar substituents. |

Biological Activity and Mechanism of Action

This compound exhibits its anti-inflammatory effects through the dual inhibition of iNOS and COX-2, key enzymes in the inflammatory cascade.[1]

3.1. In Vitro Activity

The primary reported in vitro activity of this compound is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This serves as a measure of its iNOS inhibitory potential.[1]

Table 2: In Vitro Biological Activity of this compound

| Assay | Cell Line | Stimulant | Parameter Measured | IC₅₀ Value | Reference |

| Nitric Oxide Production | RAW264.7 | LPS | Nitrite Concentration | 11.2 μM | [1] |

The compound has also been shown to suppress the expression of both iNOS and COX-2 enzymes in these cells.[1]

3.2. Mechanism of Action: NF-κB Pathway Inhibition

The anti-inflammatory activity of this compound is linked to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and COX-2.[4]

This compound has been shown to decrease the expression of NF-κB and the phosphorylation of its inhibitor, IκB, in LPS-stimulated macrophages.[1] Docking studies further suggest that this compound may directly inhibit IκB kinase β (IKKβ), a key enzyme responsible for the phosphorylation and subsequent degradation of IκB.[1] By preventing IκB degradation, this compound effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target inflammatory genes.[1][5]

Signaling Pathway Diagram: Proposed Mechanism of this compound Action

Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.

Experimental Protocols

4.1. Synthesis of this compound (Compound 2f)

The synthesis of this compound is achieved through a Claisen-Schmidt condensation reaction.[6] While the specific detailed protocol for this compound is found within the primary literature, a general procedure for the synthesis of similar chalcones is as follows:

General Procedure:

-

An appropriate substituted acetophenone is dissolved in a suitable solvent, such as ethanol.

-

A catalytic amount of a base, typically aqueous sodium hydroxide or potassium hydroxide, is added to the solution.

-

The corresponding substituted benzaldehyde is then added to the reaction mixture.

-

The mixture is stirred at room temperature or gently heated for a specified period, during which the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into cold water or an ice bath, and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]

Experimental Workflow: Synthesis of Chalcones

Caption: General workflow for the synthesis of chalcone derivatives.

4.2. In Vitro Nitric Oxide (NO) Production Assay

This protocol is based on the Griess assay, which measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

-

RAW264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce iNOS expression and NO production.

-

Griess Assay: a. Transfer a portion of the cell culture supernatant (e.g., 50-100 µL) to a new 96-well plate. b. Add an equal volume of Griess reagent to each well. c. Incubate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. The IC₅₀ value is calculated as the concentration of this compound that inhibits NO production by 50%.

In Vivo Data

As of the latest available information, there are no published in vivo studies specifically on this compound. Research on other chalcone derivatives has shown in vivo anti-inflammatory activity in models such as the carrageenan-induced rat paw edema assay.[8] Future in vivo studies on this compound would be crucial to evaluate its efficacy, pharmacokinetics, and safety profile in a whole-organism context.

Conclusion

This compound is a promising anti-inflammatory agent with a clear mechanism of action involving the dual inhibition of iNOS and COX-2 through the suppression of the NF-κB signaling pathway. The provided data and protocols offer a solid foundation for further research and development of this compound. Future investigations should focus on obtaining specific IC₅₀ values for direct enzyme inhibition, elucidating detailed physicochemical properties, and conducting in vivo studies to establish its therapeutic potential.

References

- 1. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. raiuniversity.edu [raiuniversity.edu]

- 3. (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 8. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

Cox-2-IN-32: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Cox-2-IN-32 is a dual inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), demonstrating notable anti-inflammatory properties. Its mechanism of action involves the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. In in vitro studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, this compound has been shown to effectively inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Quantitative Data

The primary quantitative measure of this compound's anti-inflammatory efficacy is its half-maximal inhibitory concentration (IC50) for NO production in stimulated macrophages.

| Parameter | Cell Line | Stimulant | Value | Reference |

| IC50 for NO Production | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 11.2 μM | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting key nodes in the inflammatory cascade within macrophages. Upon stimulation by inflammatory triggers like LPS, a signaling cascade is initiated that leads to the activation of NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including iNOS and COX-2. These enzymes, in turn, produce high levels of nitric oxide and prostaglandins, respectively, which are potent mediators of inflammation.

This compound intervenes in this pathway by inhibiting the expression and/or activity of both iNOS and COX-2. Furthermore, it acts upstream by decreasing the expression of NF-κB, thereby dampening the entire inflammatory signaling cascade.

Caption: Mechanism of action of this compound in macrophages.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's anti-inflammatory properties.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot).

-

Allow cells to adhere and grow to approximately 80% confluency.

-

Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with final DMSO concentration kept below 0.1%) for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for NO assay, shorter time points for signaling pathway analysis).

-

Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) and LPS, and cells treated with a known inhibitor as a positive control.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.

-

Procedure:

-

After the treatment period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Western Blot for NF-κB, iNOS, and COX-2 Expression

-

Principle: This technique is used to detect and quantify the levels of specific proteins in cell lysates.

-

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NF-κB p65, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative protein expression.

-

Caption: General experimental workflow for evaluating this compound.

References

Preliminary Technical Guide: Cox-2-IN-32

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary research and data available for the selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-32. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development and inflammation research.

Introduction

This compound has been identified in preliminary studies as a potential anti-inflammatory agent with selective inhibitory activity against the COX-2 enzyme. Cyclooxygenase-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[1] Selective inhibition of COX-2 over its isoform, COX-1, is a desirable therapeutic strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Initial research has pointed to two distinct chemical entities that have been associated with significant COX-2 inhibitory activity and are relevant to the discussion of "this compound". This guide will present the available data for both compounds to provide a thorough preliminary assessment.

Compound Profiles

Compound A: Methoxyphenyl-based Chalcone Derivative (Compound 2f)

A compound identified as This compound (Compound 2f) is a methoxyphenyl-based chalcone derivative.[2] This compound has demonstrated anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS) and COX-2.[2]

Compound B: Indole Derivative (Compound 32)

A separate study identified a novel indole derivative (Compound 32) with selective COX-2 inhibitory activity.[3][4] This compound's structure is characterized by a sulfonamide group at the C-5 position of the indole ring and two 4-fluorobenzyl substitutions at the C-2 and C-3 positions.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for both compounds, facilitating a comparative analysis of their preliminary biological activities.

Table 1: In Vitro Anti-Inflammatory and COX Inhibitory Activity

| Compound | Target | Assay | Result | Reference |

| This compound (Compound 2f) | iNOS/NO Production | Inhibition of Nitric Oxide in LPS-induced RAW264.7 macrophages | IC50: 11.2 μM | [2] |

| COX-2 | Suppression of COX-2 expression | Data not quantified | [2] | |

| NF-κB | Decreased expression | Data not quantified | [2] | |

| Indole Derivative (Compound 32) | COX-2 | Selective COX-2 Inhibition | 67 ± 6% inhibition at 50 μmol/L | [4] |

| Indomethacin (Reference) | COX-2 | COX-2 Inhibition | 78 ± 3% inhibition at 50 μmol/L | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay determines the ability of a compound to inhibit the peroxidase activity of ovine COX-1 and COX-2.[5][6]

-

Principle: The peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[5][6]

-

Materials:

-

Ovine COX-1 and COX-2 enzymes

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Hemin (cofactor)

-

TMPD (chromogenic substrate)

-

Arachidonic Acid (substrate)

-

Test compound and solvent control

-

-

Procedure:

-

Prepare solutions of assay buffer, hemin, and enzymes.

-

In a 96-well plate, add assay buffer, hemin, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the test compound (inhibitor) or solvent control to the wells and pre-incubate.

-

Initiate the reaction by adding arachidonic acid.

-

Add TMPD solution.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Calculate the percent inhibition and IC50 values.[5]

-

Nitric Oxide Production in LPS-Induced RAW264.7 Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[7][8]

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[7][8]

-

Cell Culture:

-

RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.[8]

-

-

Procedure:

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-4 hours).[8]

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce iNOS expression and NO production.[8]

-

After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[7]

-

Incubate at room temperature in the dark for 10-15 minutes to allow for color development.[9]

-

Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percent inhibition of NO production and the IC50 value.[9]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

Arachidonic Acid Metabolism via COX-2 Pathway

NF-κB Signaling Pathway in Inflammation

Experimental Workflow for In Vitro Screening

Conclusion and Future Directions

The preliminary data on this compound, encompassing both the methoxyphenyl-based chalcone and the indole derivative, indicate promising potential as selective COX-2 inhibitors. The methoxyphenyl-based chalcone (Compound 2f) demonstrates a clear mechanism of action involving the inhibition of the NF-κB pathway, a critical regulator of inflammatory gene expression. The indole derivative (Compound 32) shows direct and selective inhibition of the COX-2 enzyme.

Further research is warranted to fully elucidate the therapeutic potential of these compounds. Key future directions include:

-

Comprehensive IC50 determination: Establishing precise IC50 values for both COX-1 and COX-2 for this compound (Compound 2f) is crucial for confirming its selectivity index.

-

In vivo efficacy: Animal models of inflammation and pain are necessary to evaluate the in vivo anti-inflammatory and analgesic effects of these compounds.

-

Pharmacokinetic profiling: Studies on absorption, distribution, metabolism, and excretion (ADME) are essential to understand the drug-like properties of these molecules.

-

Safety and toxicology: A thorough evaluation of the potential for off-target effects and toxicity is required.

This technical guide provides a foundational understanding of the preliminary studies on this compound. The presented data and protocols are intended to support and guide further research and development efforts in the pursuit of novel and safer anti-inflammatory therapeutics.

References

- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 2. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Biological Activity of Cox-2-IN-32: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Cox-2-IN-32, a potent inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and development in the field of anti-inflammatory therapeutics.

Core Biological Activity

This compound, also identified as Compound 2f, demonstrates significant anti-inflammatory properties. Its primary mechanism of action involves the dual inhibition of iNOS and COX-2, two key enzymes implicated in the inflammatory cascade.[1][2][3][4] Furthermore, this compound has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[1][2][3][4]

Quantitative Assessment of Bioactivity

The anti-inflammatory potential of this compound has been quantified through in vitro assays. A key metric is its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

| Compound | Target | Assay | IC50 (μM) | Cell Line |

| This compound (Compound 2f) | iNOS | Nitric Oxide Production Inhibition | 11.2 | RAW264.7 |

Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against nitric oxide production in a cellular context.[1][2][3][4]

Mechanism of Action: Downregulation of NF-κB

This compound exerts its anti-inflammatory effects by attenuating the expression of NF-κB.[1][2][3] This transcription factor plays a pivotal role in orchestrating the expression of numerous pro-inflammatory genes, including iNOS and COX-2. By inhibiting the NF-κB pathway, this compound effectively dampens the inflammatory response at a transcriptional level.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound mediates its anti-inflammatory effects. In response to inflammatory stimuli such as LPS, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. This compound intervenes in this pathway, leading to a reduction in the expression of iNOS and COX-2 and a subsequent decrease in the production of inflammatory mediators like nitric oxide.

Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway, leading to reduced inflammation.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Cell Culture and Treatment

RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were pre-treated with various concentrations of this compound for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay

The concentration of nitrite, a stable metabolite of NO, in the culture supernatants was measured as an indicator of NO production using the Griess reagent system. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance at 540 nm was measured using a microplate reader. The concentration of nitrite was determined from a sodium nitrite standard curve.

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro anti-inflammatory activity of this compound.

Figure 2: In Vitro Anti-inflammatory Assay Workflow. A flowchart detailing the key steps in evaluating the inhibitory effect of this compound on nitric oxide production.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Its dual inhibitory action on iNOS and COX-2, coupled with its ability to suppress the pro-inflammatory NF-κB signaling pathway, underscores its therapeutic potential. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of inflammation and drug discovery. Further in vivo studies are warranted to fully elucidate the pharmacological profile and therapeutic efficacy of this compound.

References

Methodological & Application

Application Notes and Protocols: Evaluation of Cox-2-IN-32 in RAW 264.7 Macrophages

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory response by catalyzing the synthesis of prostaglandins (PGs), key mediators of inflammation, pain, and fever.[1][2][3] In macrophages, such as the murine RAW 264.7 cell line, COX-2 is robustly induced by pro-inflammatory stimuli like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4][5] This induction leads to a significant increase in the production of prostaglandins, particularly prostaglandin E2 (PGE2), which further propagates the inflammatory cascade.[5][6][7] Therefore, the inhibition of COX-2 is a key therapeutic strategy for anti-inflammatory drug development.

Cox-2-IN-32 is an experimental selective inhibitor of COX-2. These application notes provide a detailed protocol for evaluating the in vitro efficacy and mechanism of action of this compound in LPS-stimulated RAW 264.7 macrophages. This widely used cell line serves as an excellent model for studying macrophage-mediated inflammation.[8][9][10] The following protocols detail cell culture, induction of inflammation, treatment with this compound, and subsequent analysis of key inflammatory markers.

Data Presentation

Table 1: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition |

| Vehicle Control | - | < 20 | - |

| LPS (1 µg/mL) | - | 1500 ± 120 | 0% |

| LPS + this compound | 0.1 | 1125 ± 90 | 25% |

| LPS + this compound | 1 | 450 ± 55 | 70% |

| LPS + this compound | 10 | 150 ± 30 | 90% |

| LPS + Celecoxib (10 µM) | 10 | 180 ± 40 | 88% |

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | Concentration (µM) | TNF-α (Fold Change) | IL-6 (Fold Change) | IL-1β (Fold Change) |

| Vehicle Control | - | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.1 |

| LPS (1 µg/mL) | - | 50.5 ± 5.1 | 85.2 ± 9.3 | 35.8 ± 4.0 |

| LPS + this compound | 1 | 48.2 ± 4.5 | 80.1 ± 8.5 | 33.5 ± 3.8 |

| LPS + this compound | 10 | 25.3 ± 3.0 | 42.6 ± 5.1 | 18.2 ± 2.5 |

Data are represented as mean ± standard deviation from three independent experiments. Fold change is relative to the vehicle control.

Experimental Protocols

RAW 264.7 Cell Culture

RAW 264.7 cells, a murine macrophage cell line, are used to investigate the anti-inflammatory effects of compounds.[8]

-

Materials:

-

RAW 264.7 cells (ATCC TIB-71)

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose[8][11]

-

10% Fetal Bovine Serum (FBS), heat-inactivated[11]

-

1% Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell scraper

-

75 cm² cell culture flasks

-

6-well and 96-well cell culture plates

-

-

Protocol:

-

Maintain RAW 264.7 cells in a 75 cm² flask in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[11]

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[11]

-

For subculturing, when cells reach 80-90% confluency, gently scrape the cells from the flask surface.[12] RAW 264.7 cells adhere loosely.[12]

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density. The doubling time is approximately 15 hours.[13]

-

LPS-Induced Inflammation and Treatment with this compound

LPS is used to induce an inflammatory response in RAW 264.7 cells, characterized by the production of inflammatory mediators.[14][15]

-

Protocol:

-

Seed RAW 264.7 cells in 6-well or 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[16]

-

The following day, replace the medium with fresh DMEM.

-

Prepare stock solutions of this compound in sterile DMSO.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1 hour.[14] The final DMSO concentration should not exceed 0.1%.[14]

-

Stimulate the cells with 1 µg/mL of LPS for the desired time, typically 24 hours for protein analysis and 6-12 hours for mRNA analysis.[14][17]

-

Measurement of Prostaglandin E2 (PGE2) Production

PGE2 is a primary product of the COX-2 pathway and its quantification is a direct measure of COX-2 activity.[5]

-

Protocol:

-

After the 24-hour incubation with LPS and this compound, collect the cell culture supernatants.

-

Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.[5]

-

Measure the concentration of PGE2 in the supernatants using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

-

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

To assess the effect of this compound on the expression of pro-inflammatory genes.

-

Protocol:

-

After the desired incubation period (e.g., 6 hours), lyse the cells directly in the wells using a suitable lysis buffer.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

-

Analyze the relative gene expression using the 2^-ΔΔCt method.

-

Signaling Pathways and Workflows

COX-2 Signaling Pathway in Macrophages

Caption: LPS-induced COX-2 signaling pathway in macrophages.

Experimental Workflow for Evaluating this compound

Caption: Workflow for assessing this compound efficacy.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Cyclooxygenase-2 Inhibition Reduces Autophagy of Macrophages Enhancing Extraintestinal Pathogenic Escherichia coli Infection [frontiersin.org]

- 5. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-2 in tumor-associated macrophages promotes breast cancer cell survival by triggering a positive-feedback loop between macrophages and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]